molecular formula C17H16ClN3O3 B2598562 1-(5-Chloro-2-methoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1170535-75-7

1-(5-Chloro-2-methoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

Cat. No.: B2598562
CAS No.: 1170535-75-7
M. Wt: 345.78
InChI Key: FTWIRZFLBBXBSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Chloro-2-methoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a synthetic organic compound designed for research applications. It features a molecular architecture that combines a urea linker with a 1,2,3,4-tetrahydroquinolin-2-one scaffold, a structure recognized for its relevance in medicinal chemistry and drug discovery. The integration of the urea functional group is a significant feature, as this pharmacophore is found in numerous clinically approved therapeutic agents, particularly those acting as kinase inhibitors. Urea-containing compounds are known to act as multi-targeted tyrosine kinase inhibitors, with several FDA-approved drugs like Sorafenib and Regorafenib demonstrating potent inhibition of targets such as the Vascular Endothelial Growth Factor Receptor (VEGFR), which is a key driver in angiogenesis and cancer proliferation . The tetrahydroquinoline core is a privileged structure in bioactive molecules and is investigated for its potential interactions with various neurological and oncological targets . This specific combination of a substituted phenyl ring, a urea bridge, and the tetrahydroquinolinone system makes this compound a promising candidate for use as a chemical probe in biochemical and pharmacological research. It is intended for in vitro studies to investigate kinase signaling pathways, enzyme inhibition assays, and cellular mechanism-of-action studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3/c1-24-15-6-3-11(18)9-14(15)21-17(23)19-12-4-5-13-10(8-12)2-7-16(22)20-13/h3-6,8-9H,2,7H2,1H3,(H,20,22)(H2,19,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWIRZFLBBXBSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC3=C(C=C2)NC(=O)CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea typically involves the reaction of 5-chloro-2-methoxyaniline with an isocyanate derivative of 2-oxo-1,2,3,4-tetrahydroquinoline. The reaction is usually carried out in the presence of a base such as triethylamine under reflux conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-methoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Ammonia or primary amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding quinoline derivatives.

    Reduction: Formation of reduced urea derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
1-(5-Chloro-2-methoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea C₁₇H₁₅ClN₃O₃ 356.78 5-Cl, 2-OCH₃ on phenyl; no substitution on tetrahydroquinolin
1-(4-Methoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea C₁₈H₁₈N₃O₃ 324.36 4-OCH₃ on phenyl; 1-CH₃ on tetrahydroquinolin
1-(2-Ethoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea C₁₈H₁₉N₃O₃ 325.36 2-OCH₂CH₃ on phenyl; no substitution on tetrahydroquinolin

Key Differences and Implications:

The chloro group also increases molecular weight and lipophilicity (clogP ~3.1 estimated), which may improve membrane permeability but reduce aqueous solubility .

Substituents on the Tetrahydroquinolin Core: The 1-methyl group in ’s compound adds steric bulk, which could hinder rotational freedom or intermolecular interactions. In contrast, the unsubstituted tetrahydroquinolin in the target compound and ’s analog allows for more flexible hydrogen bonding, critical for crystal packing or target engagement .

Hydrogen-Bonding and Crystal Packing: The urea group (-NH-C(=O)-NH-) enables robust hydrogen-bonding networks. highlights that such interactions dictate molecular aggregation and stability. The absence of a methyl group on the tetrahydroquinolin (vs. ) may facilitate tighter crystal packing in the target compound, as seen in similar urea derivatives .

Pharmacological Hypotheses :

  • While activity data are unavailable, the chloro substituent’s electronegativity might enhance interactions with cysteine or histidine residues in enzymatic active sites. Ethoxy or methyl substituents in analogs () could alter metabolic stability—ethoxy groups are prone to oxidative metabolism, whereas chloro substituents resist degradation .

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